molecular formula C7H11ClO3S B2423200 2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride CAS No. 2243505-02-2

2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride

Cat. No.: B2423200
CAS No.: 2243505-02-2
M. Wt: 210.67
InChI Key: AOMWQPWBKMEPBH-UHFFFAOYSA-N
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Description

2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride is a chemical compound with the molecular formula C7H11ClO3S and a molecular weight of 210.68 g/mol . It is characterized by its bicyclic structure, which includes an oxabicycloheptane ring system. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride typically involves the reaction of 2-Oxabicyclo[2.2.1]heptane with methanesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl chloride group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines or alcohols, and oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions vary based on the specific reagents and conditions used.

Scientific Research Applications

2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound .

Comparison with Similar Compounds

2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride can be compared with other sulfonyl chlorides, such as:

    Methanesulfonyl chloride: A simpler sulfonyl chloride without the bicyclic structure.

    Benzenesulfonyl chloride: Contains an aromatic ring instead of the bicyclic structure.

    Tosyl chloride (p-toluenesulfonyl chloride): Features a toluene ring with a sulfonyl chloride group.

The uniqueness of this compound lies in its bicyclic structure, which can impart different reactivity and steric effects compared to simpler sulfonyl chlorides .

Properties

IUPAC Name

2-oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO3S/c8-12(9,10)5-7-2-1-6(3-7)4-11-7/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMWQPWBKMEPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1CO2)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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